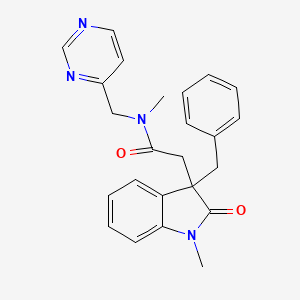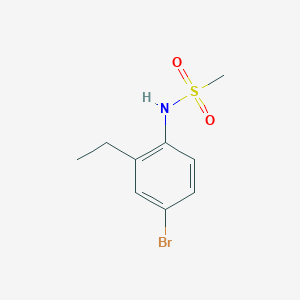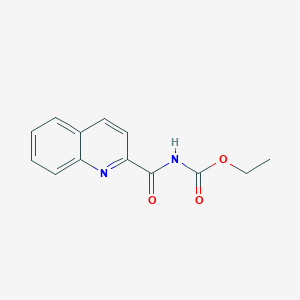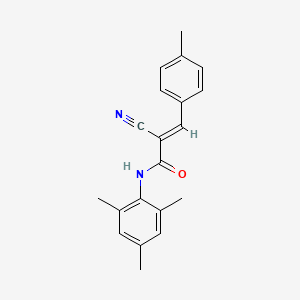![molecular formula C14H20Cl2N2O4S B5401203 2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (referred to as DMPPB) is a sulfonamide compound that has been of interest to researchers due to its potential as a pharmacological agent. DMPPB has been studied for its ability to modulate ion channels in the central nervous system, and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain.
Mecanismo De Acción
DMPPB acts as a modulator of ion channels in the central nervous system. Specifically, DMPPB has been shown to bind to the extracellular domain of Nav1.7 and ASIC1a, leading to a reduction in their activity. This reduction in activity can lead to a decrease in neuronal excitability, which has potential implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPPB has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channels in the central nervous system, DMPPB has also been shown to have anti-inflammatory effects and to reduce oxidative stress. These effects may have potential implications for the treatment of a variety of diseases, including neurodegenerative disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPPB in lab experiments is its ability to modulate ion channels in the central nervous system. This makes it a useful tool for studying the role of ion channels in neuronal excitability and for developing potential treatments for neurological disorders. However, one limitation of using DMPPB is its potential toxicity. DMPPB has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapies for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the study of DMPPB's anti-inflammatory and anti-oxidative effects, and their potential implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPPB and its potential toxicity, in order to develop safer and more effective treatments.
Métodos De Síntesis
DMPPB can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine. The resulting product is then purified through recrystallization to yield DMPPB in its final form.
Aplicaciones Científicas De Investigación
DMPPB has been studied extensively for its potential as a pharmacological agent. Research has shown that DMPPB can modulate certain ion channels in the central nervous system, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a. This modulation can lead to a reduction in neuronal excitability, which has potential implications for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-11-3-4-12(14(16)13(11)15)23(19,20)17-5-2-6-18-7-9-22-10-8-18/h3-4,17H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWNZZZERBUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B5401136.png)

![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)

![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5401178.png)
![ethyl [2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5401180.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-3-yl)pyridin-2-amine](/img/structure/B5401181.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)


